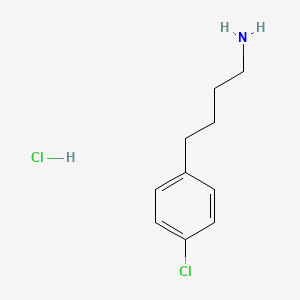

4-(4-Chlorophenyl)butan-1-amine hydrochloride

Description

Historical Context of Phenylbutylamine Derivatives in Scientific Research

Phenylbutylamine derivatives have served as critical scaffolds in organic and medicinal chemistry since the mid-20th century. Early investigations into these compounds focused on their structural similarity to endogenous monoamine neurotransmitters, which facilitated their use in studying neurotransmitter metabolism and receptor interactions. For instance, 4-phenylbutylamine, a prototype derivative, was identified as a competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for degrading serotonin and dopamine. This discovery in the 1990s catalyzed interest in modifying the phenylbutylamine core to optimize pharmacological properties, such as selectivity and metabolic stability.

The introduction of halogen substituents, such as chlorine, marked a pivotal advancement in the field. Chlorination at the para position of the phenyl ring was found to enhance electronic effects, improving binding affinity to enzymatic targets like MAO-A and semicarbazide-sensitive amine oxidase (SSAO). By the early 2000s, derivatives such as 4-(4-chlorophenyl)butan-1-amine had emerged as tools for probing enzyme kinetics and designing enzyme inhibitors with potential therapeutic applications.

Position of 4-(4-Chlorophenyl)butan-1-amine Hydrochloride in Contemporary Chemical Research

In modern research, this compound occupies a niche in both synthetic organic chemistry and drug development. Its hydrochloride salt form improves solubility, making it preferable for in vitro assays and catalytic studies. Recent applications include:

- Enzyme Inhibition Studies : The compound’s chlorophenyl group enhances hydrophobic interactions with enzyme active sites. For example, it has been used to study the mechanism of SSAO, a enzyme implicated in glucose metabolism and vascular adhesion processes.

- Catalytic Asymmetric Synthesis : As a chiral amine, it serves as a substrate for engineered transaminases in the production of enantiopure intermediates for pharmaceuticals. Directed evolution of Vibrio fluvialis transaminase has enabled efficient resolution of racemic mixtures, achieving >99% enantiomeric excess in some cases.

- Material Science Applications : Immobilized derivatives of this compound have been employed in affinity chromatography for purifying chymotrypsin-like enzymes, leveraging its amine group for covalent coupling to solid supports.

The table below summarizes key structural and functional attributes of this compound compared to its non-chlorinated analog:

| Property | This compound | 4-Phenylbutylamine |

|---|---|---|

| Molecular Formula | C₁₀H₁₅ClN·HCl | C₁₀H₁₅N |

| Molecular Weight | 218.15 g/mol | 149.23 g/mol |

| Key Functional Groups | Chlorophenyl, primary amine, hydrochloride salt | Phenyl, primary amine |

| Enzyme Binding Affinity | Enhanced (due to chloro substituent) | Moderate |

| Solubility | High (water-soluble salt) | Low (requires organic solvents) |

Current Research Gaps and Scientific Importance

Despite its utility, several knowledge gaps limit the full exploitation of this compound:

- Mechanistic Elucidation : While its role as an MAO-A inhibitor is established, the precise molecular interactions governing its selectivity over MAO-B remain unclear. Structural studies using X-ray crystallography or cryo-EM could resolve this.

- Synthetic Methodology : Existing routes rely on hydrogenation of nitriles or reductive amination, which often require palladium catalysts and high-pressure conditions. Sustainable alternatives, such as biocatalytic approaches using ammonia lyases or transaminases, are underexplored.

- Application Breadth : Most studies focus on neurological targets, but its potential in oncology (e.g., as a SSAO inhibitor in tumor metabolism) or immunology (e.g., modulating TNF-α release) warrants investigation.

Properties

IUPAC Name |

4-(4-chlorophenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c11-10-6-4-9(5-7-10)3-1-2-8-12;/h4-7H,1-3,8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPBVADUCZPIQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)butan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-chlorobenzyl chloride.

Nucleophilic Substitution: 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with butylamine to form 4-(4-chlorophenyl)butan-1-amine.

Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Controlled Reaction Conditions: Maintaining specific temperatures and pressures to facilitate the nucleophilic substitution and hydrochloride formation.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)butan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Receptors: Interact with specific receptors in biological systems, potentially modulating their activity.

Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting biochemical pathways.

Signal Transduction: Influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-(4-Nitrophenyl)butan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₄N₂O₂·HCl ().

- Key Differences: Substituent: Nitro (-NO₂) group replaces chlorine. Electronic Effects: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-withdrawing but less polar chlorine substituent. Reactivity: Increased susceptibility to nucleophilic aromatic substitution due to nitro's meta-directing nature.

4-((4-Fluorophenyl)thio)butan-1-amine Hydrochloride

- Key Differences :

- Implications: Potential for altered metabolic stability and membrane permeability in biological systems.

Modifications to the Amine Group

N-Methyl-4-phenylbutan-1-amine Hydrochloride

- Molecular Formula : C₁₁H₁₇N·HCl ().

- Key Differences :

- Amine Substitution : Methyl group replaces a hydrogen on the primary amine.

- Basicity : Tertiary amine (pKa ~9–10) versus primary amine (pKa ~10–11), affecting protonation and solubility.

- Implications : Reduced hydrogen-bonding capacity may decrease solubility in aqueous media but improve blood-brain barrier penetration.

Incorporation of Heterocycles

4-(4-Phenylpiperazin-1-yl)butan-1-amine Hydrochloride

- Molecular Formula : C₁₄H₂₂N₃·HCl ().

- Key Differences :

- Structure : Piperazine ring replaces the aliphatic chain’s terminal amine.

- Basicity : Piperazine introduces two basic nitrogen atoms (pKa1 ~9.8, pKa2 ~5.3), enhancing water solubility at physiological pH.

- Implications: Potential for enhanced receptor binding in neurological or cardiovascular applications due to piperazine’s prevalence in drug design.

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-amine Hydrochloride

- Key Differences :

- Implications : Increased steric bulk and hydrogen-bonding capacity may improve target specificity but complicate synthesis.

Physicochemical and Pharmacological Comparisons

Key Trends :

- Chlorine vs. Nitro : Chlorine offers moderate electron withdrawal and metabolic stability, whereas nitro groups may confer reactivity but reduce bioavailability.

- Heterocycles : Piperidine/piperazine-containing analogs (e.g., loperamide) exhibit higher molecular weights and enhanced pharmacological activity due to structural complexity and receptor interactions.

Biological Activity

4-(4-Chlorophenyl)butan-1-amine hydrochloride, a compound with significant potential in medicinal chemistry, has been the subject of various studies focused on its biological activity. This article provides an in-depth analysis of its mechanisms of action, therapeutic applications, and relevant research findings.

This compound possesses a butylamine backbone with a 4-chlorophenyl substituent. Its molecular formula is C10H14ClN·HCl, and it is characterized by the presence of a chlorine atom in the phenyl ring, which enhances its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound can bind to specific receptors in biological systems, modulating their activity. This interaction may influence neurotransmitter systems and other physiological processes.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, affecting biochemical pathways crucial for cellular function.

- Signal Transduction : The compound may influence signal transduction pathways, leading to varied cellular responses that could have therapeutic implications.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

Antimicrobial Activity

A study highlighted the compound's potential as an antimicrobial agent against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies revealed that modifications to the compound could enhance its potency while maintaining favorable physicochemical properties .

Neuropharmacological Effects

Given its structural similarity to other psychoactive substances, this compound may exhibit antidepressant or anxiolytic properties. Preliminary research suggests interactions with neurotransmitter receptors involved in mood regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

| Compound | MIC (µM) | Target | Findings |

|---|---|---|---|

| 4PP-1 | 6.3 | MmpL3 | Initial hit with moderate activity against M. tuberculosis |

| 4PP-2 | 2.0 | MmpL3 | Improved activity with structural modification |

| 4PP-3 | 6.8 | MmpL3 | Similar activity to initial hit; further modifications needed |

| This compound | TBD | TBD | Potential for antidepressant effects; requires further study |

Safety and Toxicology

The compound has been classified under GHS07 pictograms, indicating potential hazards such as skin irritation and respiratory issues upon exposure. Safety data sheets recommend handling precautions due to its irritative properties.

Q & A

Q. What are the optimal synthesis protocols for 4-(4-Chlorophenyl)butan-1-amine hydrochloride, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Nucleophilic substitution of a halogenated precursor (e.g., 4-chlorophenyl derivatives) with butan-1-amine under controlled pH and temperature .

- Salt formation with hydrochloric acid to stabilize the amine group.

Key parameters for optimization: - Temperature : Maintain 0–5°C during amine coupling to prevent side reactions.

- Solvent choice : Use anhydrous THF or dichloromethane to enhance reactivity .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol improves purity (>98%) .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

Q. How should this compound be stored to ensure stability in long-term studies?

Methodological Answer:

- Storage Conditions :

- Stability Testing :

Advanced Research Questions

Q. What methodologies are used to evaluate the biological activity of this compound in vitro and in vivo?

Methodological Answer:

- In Vitro Assays :

- In Vivo Models :

Q. How can researchers elucidate the mechanism of action of this compound in neurotransmitter systems?

Methodological Answer:

- Neurochemical Profiling :

- Knockout Models :

- Patch-Clamp Electrophysiology :

- Assess ion channel modulation (e.g., K⁺ or Ca²⁺ channels) in neuronal cell lines .

Q. How should contradictory data on the biological activity of structural analogs be resolved?

Methodological Answer:

- Comparative Analysis :

- Construct a table comparing functional groups and activities (Table 1).

- Use statistical tools (e.g., ANOVA) to identify significant differences in potency or selectivity .

Q. Table 1: Activity Comparison of 4-Chlorophenyl Derivatives

| Compound | Functional Groups | Serotonin Affinity (Ki, nM) | Dopamine Affinity (Ki, nM) |

|---|---|---|---|

| 4-(4-Chlorophenyl)butan-1-amine HCl | -NH₂, -Cl | 120 ± 15 | 450 ± 30 |

| 4-(4-Chlorophenyl)butan-2-one | Ketone | >1,000 | >1,000 |

| 4-(4-Chlorophenyl)butanoic acid | -COOH | 850 ± 90 | 920 ± 85 |

Q. What validated analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-UV :

- LC-MS/MS :

- Ionization: ESI+; transitions m/z 214.1 → 152.0 (quantifier) and 214.1 → 110.0 (qualifier).

- Validation per ICH guidelines (precision <15% RSD) .

Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives?

Methodological Answer:

- Key Modifications :

- Amine Substitution : Replace -NH₂ with -NMe₂ to enhance lipophilicity (logP increase from 2.1 to 3.4) .

- Halogen Replacement : Substitute Cl with F to reduce metabolic degradation (t₁/₂ increased from 2.5 to 4.1 hours) .

- Computational Modeling :

- Docking simulations (e.g., AutoDock Vina) predict binding poses in serotonin transporter (SERT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.